N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide
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Overview
Description
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound that features a benzothiophene core, a phthalimide moiety, and a butanamide chain with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Phthalimide Moiety: This step often involves the reaction of the benzothiophene intermediate with phthalic anhydride under acidic conditions.
Attachment of the Butanamide Chain: The final step involves the coupling of the phthalimide-benzothiophene intermediate with a butanamide derivative, facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH~4~) can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzothiophene derivatives.
Scientific Research Applications
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE
- **N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE
Uniqueness
The uniqueness of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE lies in its combination of structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H21N3O3S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C22H21N3O3S2/c1-29-11-10-17(25-21(27)14-7-2-3-8-15(14)22(25)28)19(26)24-20-16(12-23)13-6-4-5-9-18(13)30-20/h2-3,7-8,17H,4-6,9-11H2,1H3,(H,24,26) |
InChI Key |
QIFKXTLXLGJDKT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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